
2-Formylthiophene thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formylthiophene thiosemicarbazone is a chemical compound that has garnered significant interest in scientific research due to its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of a thiophene ring, a formyl group, and a thiosemicarbazone moiety, which collectively contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-formylthiophene thiosemicarbazone typically involves the reaction of 2-formylthiophene with thiosemicarbazide. This reaction is generally carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification and quality control measures.
Chemical Reactions Analysis
Types of Reactions: 2-Formylthiophene thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The thiosemicarbazone moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted thiosemicarbazone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-formylthiophene thiosemicarbazone primarily involves its ability to chelate metal ions, which is crucial for its biological activity. The thiosemicarbazone moiety can coordinate with metal ions such as iron, copper, and zinc, forming stable complexes. These metal complexes can interfere with essential biological processes, such as DNA synthesis and repair, leading to cell death in cancer cells .
Comparison with Similar Compounds
Triapine: A well-known thiosemicarbazone derivative with potent anticancer activity.
Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT): Another thiosemicarbazone with significant anticancer properties.
Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC): Known for its high efficacy in cancer treatment.
Uniqueness: 2-Formylthiophene thiosemicarbazone is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to other thiosemicarbazone derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Properties
CAS No. |
5351-91-7 |
|---|---|
Molecular Formula |
C6H7N3S2 |
Molecular Weight |
185.3 g/mol |
IUPAC Name |
[(Z)-thiophen-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C6H7N3S2/c7-6(10)9-8-4-5-2-1-3-11-5/h1-4H,(H3,7,9,10)/b8-4- |
InChI Key |
YNTKURSKMLATKI-YWEYNIOJSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=N\NC(=S)N |
SMILES |
C1=CSC(=C1)C=NNC(=S)N |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=S)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What information about the structure of 2-Formylthiophene thiosemicarbazone can be obtained from the research paper?
A1: The research paper focuses on elucidating the crystal and molecular structure of this compound []. This means the paper likely utilizes techniques like X-ray crystallography to determine the arrangement of atoms within the molecule and its crystal lattice. Information about bond lengths, bond angles, and the overall three-dimensional conformation of the molecule can be expected in the full text of the paper.
Q2: Why is understanding the crystal and molecular structure of this compound important?
A2: Determining the crystal and molecular structure of a compound like this compound is fundamentally important for several reasons. Firstly, it provides insights into the compound's physical and chemical properties []. This knowledge can be valuable for predicting or explaining its behavior in different environments, for example, its solubility in various solvents. Secondly, understanding the three-dimensional structure can be crucial for investigating its potential biological activity. The arrangement of atoms in space can dictate how the molecule interacts with biological targets, such as enzymes or receptors. This information can be invaluable for drug design and development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1366691.png)
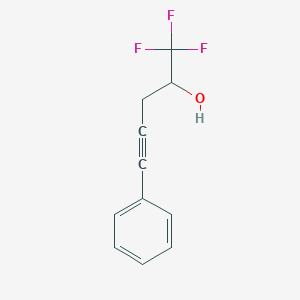


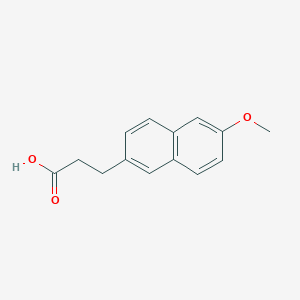
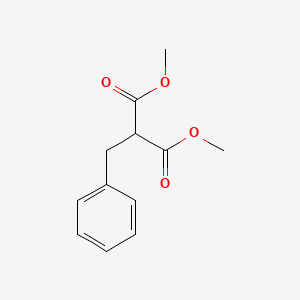
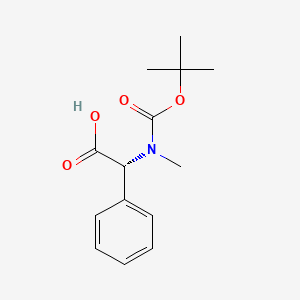


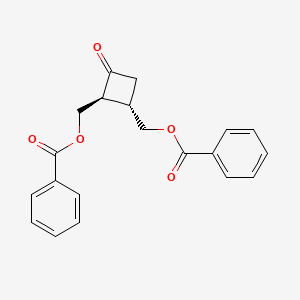
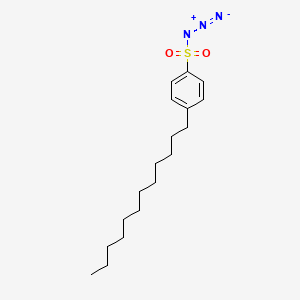

![4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1366718.png)
